molecular formula C10H20N2O2 B116126 1-Boc-3-aminopiperidine CAS No. 144243-24-3

1-Boc-3-aminopiperidine

Cat. No. B116126
M. Wt: 200.28 g/mol
InChI Key: AKQXKEBCONUWCL-UHFFFAOYSA-N
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Description

1-Boc-3-aminopiperidine, also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a compound with the molecular formula C10H20N2O2 . It is an important heterocyclic building block used for the synthesis of more complex pharmaceutical compounds .


Synthesis Analysis

The synthesis of 1-Boc-3-aminopiperidine has been achieved through various methods. One efficient method involves the use of a continuous flow system using ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine (EDA). This method achieved a 95% conversion within 10 minutes of residence time . Another approach involves the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-aminopiperidine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group attached to the nitrogen atom .


Chemical Reactions Analysis

1-Boc-3-aminopiperidine is involved in various chemical reactions. For instance, it can undergo N-ethylation during the Cbz-deprotection to ®- and (S)-LpipG .


Physical And Chemical Properties Analysis

1-Boc-3-aminopiperidine has a molecular weight of 200.278 Da . More detailed physical and chemical properties were not found in the retrieved sources.

Safety And Hazards

1-Boc-3-aminopiperidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

tert-butyl 3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXKEBCONUWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-aminopiperidine

CAS RN

184637-48-7, 144243-24-3
Record name 1-Boc-3-aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BOC-3-Aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
BF Van Steijvoort, N Kaval, AA Kulago… - ACS Catalysis, 2016 - ACS Publications
… This new approach permits efficient access to cis-3,5-disubstituted piperidines in a direct, regiospecific, and stereospecific fashion from commercial 1-Boc-3-aminopiperidine. The …
Number of citations: 54 pubs.acs.org
X Wang, Y Xie, Z Wang, K Zhang… - … Process Research & …, 2022 - ACS Publications
… (EDA) to synthesize (S)-1-Boc-3-aminopiperidine, which is a key … We synthesized (S)-1-Boc-3-aminopiperidine using this … for large-scale production of (S)-1-Boc-3-aminopiperidine. …
Number of citations: 5 pubs.acs.org
L Jean, J Rouden, J Maddaluno… - The Journal of Organic …, 2004 - ACS Publications
… Arylation of 1-Boc-3-aminopiperidine 10, 1-Boc-3-aminopyrrolidine 8, and lactam 7 (Table 3). 1-Boc-3-aminopiperidine 10 and pyrrolidine 8 were submitted to the previously used …
Number of citations: 31 pubs.acs.org
I Schiffers, M Frings, BM Kubber… - … Process Research & …, 2022 - ACS Publications
In recent years, 3-aminopiperidine and 3-aminoazepane have been identified as important pharmacophores that led to the development of drugs having several billion dollar global …
Number of citations: 2 pubs.acs.org
A Petri, V Colonna, O Piccolo - Beilstein Journal of Organic …, 2019 - beilstein-journals.org
… In a vial, 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine ((R)-2, ee >99%) were dissolved in 100 μL EtOH. To the resulting solution, 400 μL of a solution of acetyl chloride (2.8 mmol) …
Number of citations: 25 www.beilstein-journals.org
Y Xie, J Wang, L Yang, W Wang, Q Liu… - Catalysis Science & …, 2022 - pubs.rsc.org
… the synthetic process of ATA1012 for asymmetric synthesis of (S)-1-Boc-3-aminopiperidine … of (S)-1-Boc-3aminopiperidine and further investigate the industrial potential of ATA1012, …
Number of citations: 4 pubs.rsc.org
J Wang, Y Xie, H Wang, D Wei - Sheng wu Gong Cheng xue bao …, 2020 - europepmc.org
… We scaled up the production of (S)-(+)-1-boc-3-aminopiperidine up to 50 mL (100 g/L) scale with this novel biocatalyst for its further industrial application. …
Number of citations: 2 europepmc.org
L Zhao, Y Zhang, C Dai, T Guzi, D Wiswell… - Bioorganic & medicinal …, 2010 - Elsevier
… Chlorination of 15 followed by amination with (S)-1-Boc-3-aminopiperidine provided the key … P(O)Cl 3 mediated chlorination, amination with 1-Boc-3-aminopiperidine and hydrolysis. …
Number of citations: 53 www.sciencedirect.com
M Baeten, BUW Maes - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
… Also the reactions with 4-aminobutanol, (S)-1-Boc-3-aminopiperidine, N,N-dimethylethane-1,2-diamine, 4-hydroxypiperidine and ethyl piperazine-1-carboxylate suffered from an …
Number of citations: 32 onlinelibrary.wiley.com
Y Zou, J Xiao, Z Tu, Y Zhang, K Yao, M Luo… - Bioorganic & Medicinal …, 2016 - Elsevier
… attack by (R)-1-Boc-3-aminopiperidine and substituted aliphatic amines to furnish … successively with ammonia and (R)-1-Boc-3-aminopiperidine to generate compounds 8a–b, followed …
Number of citations: 12 www.sciencedirect.com

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